

Comprehensive Spectroscopic Profile: 3-Amino-5-hydroxybenzonitrile

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Compound of Interest

Compound Name: 3-Amino-5-hydroxybenzonitrile

CAS No.: 1243444-99-6

Cat. No.: B581505

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Executive Summary & Application Context

3-Amino-5-hydroxybenzonitrile (CAS: 1243444-99-6) acts as a trifunctional aromatic scaffold. Its unique 1,3,5-substitution pattern provides three distinct vectors for chemical diversification:

- Nitrile (-CN): A precursor for amidines, tetrazoles, or oxadiazoles.
- Amine (-NH): A nucleophilic handle for amide coupling or S_NAr reactions.
- Hydroxyl (-OH): An acidic site for etherification or solubilizing group attachment.

This compound is frequently cited as an intermediate in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and various kinase inhibitors where the benzonitrile motif mimics the ATP-binding pocket's electronic environment.

Physicochemical Identity

Before spectroscopic analysis, verify the sample identity against these core parameters.

Property	Value	Notes
IUPAC Name	3-Amino-5-hydroxybenzotrile	
Molecular Formula	C	
	H	
	N	
	O	
Molecular Weight	134.14 g/mol	
Appearance	Off-white to beige crystalline powder	Oxidizes upon air exposure (darkens).
Solubility	DMSO, Methanol, Acetone	Poor solubility in non-polar solvents (Hexane, DCM).
Melting Point	>150°C (Predicted)	High MP due to intermolecular H-bonding.
pKa (Predicted)	~9.5 (Phenol), ~3.5 (Aniline)	Amphoteric nature affects extraction pH.

Spectroscopic Characterization Strategy

The structural validation of this compound relies on confirming the meta-relationship of substituents and the integrity of the nitrile group.

A. Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-

is the mandatory solvent. Protic solvents like Methanol-

will exchange with the -OH and -NH

protons, erasing key diagnostic signals.

¹H NMR Analysis (500 MHz, DMSO-

)
 The aromatic region displays a characteristic AMX spin system (or pseudo-AX depending on resolution), appearing as three distinct singlets or doublets with small meta-coupling constants (Hz).

Position	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
-OH	9.80 - 10.00	Broad Singlet	1H	Deshielded phenolic proton; disappears with D O shake.
Ar-H (C2)	6.60 - 6.70	Doublet/Singlet	1H	Flanked by -CN (EWG) and -NH (EDG).
Ar-H (C6)	6.50 - 6.60	Doublet/Singlet	1H	Flanked by -CN (EWG) and -OH (EDG).
Ar-H (C4)	6.20 - 6.30	Doublet/Singlet	1H	Most shielded proton; flanked by two donors (-OH, -NH).
-NH	5.40 - 5.60	Broad Singlet	2H	Aniline protons; broadens if water is present.

“

Technical Insight: The proton at C4 is the most diagnostic. It resides between the two electron-donating groups (OH and NH

), causing a significant upfield shift compared to the other two aromatic protons.

C NMR Analysis (125 MHz, DMSO-

)

Expect 7 distinct carbon signals. The nitrile carbon is distinct and separated from the aromatic region.

Carbon Type	Shift (, ppm)	Description
C-OH (C5)	~158.5	Quaternary; most deshielded aromatic carbon.
C-NH (C3)	~150.2	Quaternary; strong donor effect.
-CN (Nitrile)	~119.5	Characteristic nitrile signal.
C-CN (C1)	~112.0	Quaternary; shielded by resonance.
Ar-CH (C2)	~110.5	Methine.
Ar-CH (C6)	~108.0	Methine.
Ar-CH (C4)	~104.5	Methine; most shielded due to bis-ortho donor effect.

B. Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the presence of the nitrile group without solvent interference.

- Nitrile (C

N): Sharp, medium-intensity band at 2220–2240 cm

. Note: If this band is weak or absent, hydrolysis to the amide may have occurred.

- Amine/Hydroxyl (NH/OH): Complex broad region at 3200–3450 cm

. Look for the "doublet" appearance of the primary amine (-NH) superimposed on the broad -OH stretch.

- Aromatic (C=C): 1580–1620 cm

C. Mass Spectrometry (MS)

- Method: ESI (Electrospray Ionization) in Positive Mode.

- Molecular Ion:

m/z.

- Fragmentation: Watch for loss of HCN (

) or CO (

) in MS/MS experiments, confirming the phenolic and nitrile moieties.

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure sharp peaks and accurate integration:

- Dry the sample under high vacuum (0.1 mbar) at 40°C for 2 hours to remove residual water/solvents.

- Dissolve 5–10 mg of compound in 0.6 mL of DMSO-

.

- Critical Step: If -OH or -NH

peaks are broad, add 1 drop of activated molecular sieves directly to the NMR tube and let stand for 15 minutes to scavenge trace water.

Protocol B: Synthesis Context (Demethylation Route)

This compound is often generated from 3-amino-5-methoxybenzotrile.

- Reagent: Boron tribromide (BBr

, 1.0 M in DCM) or Pyridine Hydrochloride (melt).

- Condition: BBr

requires -78°C addition, warming to RT. Pyridine HCl requires heating to 180°C (neat).

- Quench: Careful addition of Methanol (exothermic) to break the Boron-complex.
- Purification: The product is amphoteric. Adjust aqueous layer to pH ~7-8 to precipitate the free base/phenol form.

Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for validating the structure of **3-Amino-5-hydroxybenzotrile** during synthesis.



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Figure 1: Step-by-step structural validation workflow ensuring nitrile integrity and correct substitution pattern.

References

- PubChem Compound Summary. **3-Amino-5-hydroxybenzotrile** (CID 72183189).[1] National Center for Biotechnology Information. [[Link](#)]
- Gottlieb, H. E., et al. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem. (Standard reference for solvent residual peaks in DMSO-d6). [[Link](#)]

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Sources

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- [2. scs.illinois.edu \[scs.illinois.edu\]](#)
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